molecular formula C14H12ClFN2S B5843495 1-(4-Chlorobenzyl)-3-(3-fluorophenyl)thiourea

1-(4-Chlorobenzyl)-3-(3-fluorophenyl)thiourea

Cat. No.: B5843495
M. Wt: 294.8 g/mol
InChI Key: XEGSMUZLFQZBGI-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-(3-fluorophenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, features a 4-chlorobenzyl group and a 3-fluorophenyl group attached to a thiourea moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-3-(3-fluorophenyl)thiourea typically involves the reaction of 4-chlorobenzyl isothiocyanate with 3-fluoroaniline. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The general reaction scheme is as follows:

4-Chlorobenzyl isothiocyanate+3-FluoroanilineThis compound\text{4-Chlorobenzyl isothiocyanate} + \text{3-Fluoroaniline} \rightarrow \text{this compound} 4-Chlorobenzyl isothiocyanate+3-Fluoroaniline→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-3-(3-fluorophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

1-(4-Chlorobenzyl)-3-(3-fluorophenyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-(3-fluorophenyl)thiourea depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzyl)-3-phenylthiourea
  • 1-(4-Chlorobenzyl)-3-(4-fluorophenyl)thiourea
  • 1-(4-Chlorobenzyl)-3-(3-chlorophenyl)thiourea

Comparison

Compared to its analogs, 1-(4-Chlorobenzyl)-3-(3-fluorophenyl)thiourea may exhibit unique properties due to the presence of the fluorine atom, which can influence its reactivity, binding affinity, and overall biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(3-fluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2S/c15-11-6-4-10(5-7-11)9-17-14(19)18-13-3-1-2-12(16)8-13/h1-8H,9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGSMUZLFQZBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=S)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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